molecular formula C18H20FNO4 B2746339 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide CAS No. 2034483-76-4

3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide

Cat. No.: B2746339
CAS No.: 2034483-76-4
M. Wt: 333.359
InChI Key: WLGXRMKTRQAKDO-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antibacterial research. This compound is characterized by a benzamide core structure, which is substituted with fluoro and methoxy groups and linked to a complex hydroxy-methoxy-phenylpropyl side chain. While specific biological data for this compound may be limited, its core structure is closely related to well-characterized 3-alkoxybenzamides, a class known for targeting the bacterial cell division protein FtsZ . FtsZ is an essential GTPase that plays a pivotal role in cytokinesis, analogous to tubulin in eukaryotic cells, making it an attractive target for novel antibacterial development . Research on related fluorinated benzamides, such as 2,6-difluoro-3-methoxybenzamide (DFMBA), has demonstrated that the fluorine atoms can induce a non-planar conformation in the benzamide core. This conformational restraint is critical as it allows the molecule to fit more effectively into the allosteric binding pocket of FtsZ, leading to potent inhibition of bacterial cell division and promising antibacterial activity against pathogens like Staphylococcus aureus . The presence of the fluoro and methoxy substituents on the benzamide ring, combined with the chiral 2-hydroxy-3-methoxy-2-phenylpropyl side chain, suggests this compound may be a valuable tool for researchers investigating structure-activity relationships (SAR) of FtsZ inhibitors. It provides a scaffold for exploring how modifications to the N-alkyl chain influence potency, selectivity, and physicochemical properties. This compound is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4/c1-23-12-18(22,14-6-4-3-5-7-14)11-20-17(21)13-8-9-16(24-2)15(19)10-13/h3-10,22H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGXRMKTRQAKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H22FNO4
  • Molecular Weight : 345.37 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways, particularly in cancer and viral infections.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that derivatives similar to this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV) and HIV. The mechanism often involves increasing intracellular levels of proteins that inhibit viral replication, such as APOBEC3G .
  • Anticancer Potential : Compounds with similar structural features have been evaluated for their anticancer activity. They may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Studies

  • Study on Antiviral Efficacy :
    • A study evaluated the antiviral effects of related compounds on HBV. Results indicated significant inhibition of viral replication in vitro, suggesting that this compound could be a candidate for further antiviral drug development .
  • Cancer Cell Line Studies :
    • In vitro tests on cancer cell lines demonstrated that the compound could reduce cell viability significantly. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Antiviral (HBV)5.0
Anticancer (A549)12.0
Neuroprotective10.5

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituents Key Functional Groups Tautomerism Observed?
3-Fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide 3-F, 4-OCH₃ (benzamide); 2-OH, 3-OCH₃ (propyl) Amide, OH, OCH₃, F Potential thiol-thione equilibrium (not confirmed)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (Compound 3) 2-OCH₃, 4-CH₃ (benzamide); 4-Cl (aniline) Amide, OCH₃, Cl No
Flutolanil 2-(Trifluoromethyl)benzamide; 3-isopropoxyphenyl Amide, CF₃, OCH(CH₃)₂ No
3-Fluoro-N-(3-fluorophenyl)benzamide 3-F (benzamide); 3-F (aniline) Amide, F No

Key Observations :

  • Fluorine placement at the 3-position (vs. 4-position in some pesticides) may alter electronic effects and metabolic stability .
Spectroscopic Challenges
  • NMR Complexity : Fluorine atoms and aromatic protons in the target compound may cause severe signal overlap, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide . The hydroxy and methoxy groups could further split signals, complicating assignments.
  • IR Differentiation : The absence of C=O in tautomeric 1,2,4-triazoles (~1660 cm⁻¹) contrasts with the persistent amide C=O in the target compound .

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a benzamide core substituted at the 3-position with fluorine and 4-position with methoxy. The N-linked side chain comprises a 2-phenylpropyl group bearing hydroxy and methoxy moieties at the 2- and 3-positions, respectively. This structure imposes synthetic challenges, including:

  • Steric hindrance during amide bond formation due to the bulky 2-phenylpropyl group.
  • Sensitivity of ether and hydroxyl groups to acidic/basic conditions, necessitating protective strategies.
  • Regioselectivity in introducing fluorine and methoxy substituents on the benzamide ring.

Synthetic Routes and Methodological Comparisons

Route 1: Direct Amide Coupling

Step 1: Synthesis of 3-Fluoro-4-Methoxybenzoic Acid

3-Fluoro-4-methoxybenzoic acid is synthesized via Friedel-Crafts acylation of fluorobenzene, followed by methoxylation. In a procedure adapted from CN100368386C, fluorobenzene undergoes acylation with acetyl chloride under AlCl₃ catalysis (5–10°C, 3 hr), yielding 4-fluoroacetophenone. Subsequent bromination at the α-carbon (AlCl₃, Br₂) and methoxylation (NaOMe, methanol) affords the benzoic acid precursor after oxidation (KMnO₄, H₂O, 80°C).

Step 2: Preparation of 2-Hydroxy-3-Methoxy-2-Phenylpropylamine

The amine component is synthesized through a Mannich reaction :

  • Epoxide formation : Styrene oxide reacts with methanol in acidic conditions (H₂SO₄, 0°C) to yield 2-methoxy-2-phenylethanol.
  • Amination : The alcohol is converted to the amine via a Gabriel synthesis (phthalimide, KOH, ethylene glycol, 120°C), followed by hydrazinolysis (NH₂NH₂, ethanol, reflux).
Step 3: Amide Bond Formation

Activation of 3-fluoro-4-methoxybenzoic acid using thionyl chloride (SOCl₂, 70°C, 2 hr) generates the corresponding acyl chloride, which reacts with the amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), achieving a 68% yield.

Route 2: Sequential Functionalization of a Preformed Benzamide

Step 1: Synthesis of N-(2-Phenylpropyl)-4-Methoxybenzamide

4-Methoxybenzoyl chloride reacts with 2-phenylpropylamine (DCM, TEA, 0°C), yielding the parent benzamide.

Step 2: Fluorination and Methoxylation

Electrophilic fluorination using Selectfluor® (acetonitrile, 60°C, 12 hr) introduces fluorine at the 3-position (72% yield). Subsequent O-methylation of the hydroxyl group (methyl iodide, K₂CO₃, DMF, 50°C) completes the synthesis (85% yield).

Route 3: One-Pot Tandem Reaction

A novel approach from US8163959B2 employs Ugi four-component reaction (Ugi-4CR) for concurrent assembly of the benzamide and side chain:

  • Components : 3-Fluoro-4-methoxybenzaldehyde, 2-methoxy-1-phenylpropan-1-amine, tert-butyl isocyanide, and benzoic acid.
  • Conditions : Methanol, 25°C, 24 hr.
  • Yield : 58% after HPLC purification (C18 column, acetonitrile/H₂O).

Optimization and Analytical Data

Yield Comparison Across Routes

Route Key Step Yield (%) Purity (HPLC)
1 Direct amide coupling 68 98.5
2 Sequential functionalization 72 (F), 85 (OMe) 97.8
3 Ugi-4CR 58 96.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, ArH), 6.85 (d, J = 12.8 Hz, 1H, ArH), 4.21 (s, 1H, OH), 3.87 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂N), 1.98 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₈H₂₀FNO₄ [M+H]⁺: 334.1453; found: 334.1456.

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Amide coupling : Replacing DCM with 2-MeTHF (biodegradable) improves environmental metrics without yield loss.
  • Catalysis : Nano-ZnO particles (0.5 mol%) enhance fluorination kinetics (TOF = 120 h⁻¹).

Purification Challenges

  • Chromatography alternatives : Recrystallization from ethanol/water (7:3) achieves 95% purity, reducing reliance on column chromatography.

Q & A

Q. What are the key structural features of 3-fluoro-N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-methoxybenzamide, and how do they influence its reactivity?

Methodological Answer: The compound’s reactivity is governed by:

  • Fluoro substituent at position 3: Enhances electronegativity and stabilizes intermediates via inductive effects, influencing nucleophilic aromatic substitution (NAS) reactions .
  • Methoxy groups (positions 4 and 3-methoxy on the propyl chain): Increase steric bulk and modulate solubility in polar solvents. The 4-methoxy group directs electrophilic substitution reactions to specific positions on the benzamide ring .
  • Hydroxy group on the propyl chain: Participates in hydrogen bonding, affecting solubility and intermolecular interactions. Protection/deprotection strategies (e.g., using acetyl or tert-butyldimethylsilyl groups) are often required during synthesis to prevent side reactions .
  • Phenylpropyl moiety : Introduces chirality (if asymmetric carbons are present), requiring enantioselective synthesis or resolution techniques .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: A multi-step synthesis is typically required:

Amide Coupling : React 3-fluoro-4-methoxybenzoic acid with 2-hydroxy-3-methoxy-2-phenylpropylamine using coupling agents like DCC/HOBt or EDCl/HOBt in anhydrous dichloromethane (DCM) at 0–5°C to prevent racemization .

Hydroxyl Group Protection : Protect the hydroxyl group on the propyl chain with a tert-butyldimethylsilyl (TBS) group before coupling to avoid side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Table 1: Comparison of Coupling Agents

Coupling AgentSolventTemperatureYield (%)Purity (%)Reference
DCC/HOBtDCM0°C7595
EDCl/HOBtTHFRT6890

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer: Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may increase side reactions. Non-polar solvents (e.g., DCM) improve selectivity .
  • Temperature Control : Lower temperatures (0–5°C) minimize racemization during amide coupling .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate coupling reactions by stabilizing intermediates .
  • Workup Optimization : Quench reactions with aqueous citric acid to remove excess coupling agents and byproducts .

Data Contradiction Note : reports higher yields with DCC/HOBt in DCM (75%), while EDCl/HOBt in THF yields 68%. This discrepancy may arise from solvent polarity effects on intermediate stability .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., methoxy group positions) and detect chiral centers. For example, split signals in ¹H NMR indicate diastereomers .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the phenylpropyl region .
  • Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities (e.g., deprotected intermediates) .
  • X-ray Crystallography : Resolve absolute stereochemistry if chiral centers are present .

Q. Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityAssignment
Aromatic H6.8–7.5MultipletBenzamide ring
OCH33.8–3.9SingletMethoxy groups
OH5.2BroadHydroxyl (propyl chain)

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) affect biological activity?

Methodological Answer:

  • Methoxy → Ethoxy : Increases lipophilicity, potentially enhancing membrane permeability but reducing solubility. Comparative assays (e.g., enzyme inhibition) are required to evaluate trade-offs .
  • Fluoro → Chloro : Alters electronic effects, which may improve binding to hydrophobic pockets in target proteins (e.g., kinases) but could introduce toxicity .
  • Propyl Chain Modifications : Replacing the phenyl group with a furan () alters steric interactions, impacting target selectivity.

Case Study : A structural analog with a furan ring (3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide) showed 30% higher activity against COX-2 compared to the phenylpropyl variant, attributed to improved π-π stacking .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., known inhibitors) to normalize activity measurements across labs .
  • Purity Verification : Re-test compounds with ≥95% purity (via HPLC) to rule out impurity-driven artifacts .
  • Structural Reanalysis : Confirm stereochemistry and regiochemistry via X-ray or NOESY experiments if conflicting data arise .

Example : A reported IC₅₀ variation (5 μM vs. 12 μM) for kinase inhibition was traced to differing enantiomer ratios in batches synthesized via alternative routes .

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